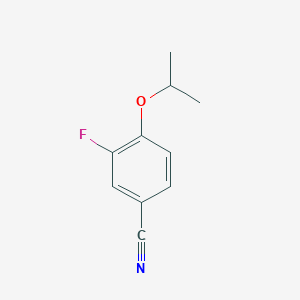

3-Fluoro-4-isopropoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJJUVGWMZNQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Fluoro 4 Isopropoxybenzonitrile

Reactivity Profiles of the Benzonitrile (B105546) Functional Group

The cyano group of 3-Fluoro-4-isopropoxybenzonitrile is a key site for chemical modification, allowing for its conversion into other valuable functional groups such as carboxylic acids, esters, and benzylamines.

The hydrolysis of the nitrile group to a carboxylic acid represents a fundamental transformation in organic synthesis. This reaction can be achieved under either acidic or basic conditions. For the conversion of this compound to 3-Fluoro-4-isopropoxybenzoic acid, typical conditions would involve heating with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. youtube.com The resulting carboxylic acid can then be readily converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄ (aq), Δ or NaOH (aq), Δ | 3-Fluoro-4-isopropoxybenzoic acid |

| Esterification | R-OH, H⁺ (catalyst) | Alkyl 3-fluoro-4-isopropoxybenzoate |

Data derived from general principles of nitrile hydrolysis and esterification.

The reduction of the benzonitrile group affords the corresponding benzylamine, a valuable building block in medicinal chemistry and materials science. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used to achieve this reduction.

| Reducing Agent | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | (3-Fluoro-4-isopropoxyphenyl)methanamine |

| Chemical Reduction | LiAlH₄ in THF or Et₂O | (3-Fluoro-4-isopropoxyphenyl)methanamine |

Data based on standard nitrile reduction methodologies.

The carbon atom of the cyano group is electrophilic and can undergo nucleophilic addition. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a route to synthesize various substituted ketones from this compound.

| Nucleophile | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Imine salt | Ketone (3-Fluoro-4-isopropoxy)phenyl-R-ketone |

| Organolithium Reagent (R-Li) | Imine salt | Ketone (3-Fluoro-4-isopropoxy)phenyl-R-ketone |

Data inferred from the general reactivity of nitriles with organometallic reagents.

Aromatic Reactivity of the Fluorinated Isopropoxybenzene Moiety

The substituents on the benzene (B151609) ring of this compound, namely the fluorine atom and the isopropoxy group, influence the reactivity of the aromatic ring towards electrophilic substitution and directed metallation reactions.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. uci.edumasterorganicchemistry.com The isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. libretexts.org The fluorine atom is a deactivating, ortho-, para-directing group due to its strong electron-withdrawing inductive effect, which is only partially offset by its electron-donating resonance effect. libretexts.org

Given the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the isopropoxy and fluoro groups are synergistic in directing towards the C5 position. The C2 position is sterically hindered by the adjacent isopropoxy group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to predominantly occur at the C5 position.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-isopropoxy-5-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-4-isopropoxybenzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3-fluoro-4-isopropoxybenzonitrile |

Predicted outcomes based on the principles of electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.com

Directed ortho metalation (DOM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgorganic-chemistry.org In this compound, both the isopropoxy group and the cyano group can act as DMGs. organic-chemistry.org

The isopropoxy group can direct lithiation to the C5 position. The cyano group, being a strong DMG, can direct lithiation to the C2 position. The outcome of a DOM reaction on this substrate would likely be a mixture of products, with the regioselectivity influenced by the choice of organolithium reagent, solvent, and temperature. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Directing Group | Position of Lithiation | Potential Electrophiles |

| Isopropoxy | C5 | CO₂, I₂, R-CHO, etc. |

| Cyano | C2 | CO₂, I₂, R-CHO, etc. |

Based on the principles of Directed Ortho Metalation. harvard.edu

Synthetic Utility in Generating Advanced Intermediates and Functional Molecules

This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex and functionally diverse molecules. Its reactivity is centered around the nitrile group and the substituted aromatic ring, allowing for a range of chemical transformations. These reactions are pivotal in constructing advanced intermediates for various applications, including pharmaceuticals and materials science.

Preparation of Functionalized Anilines from Nitriles

The conversion of the nitrile group in this compound to a primary amine is a key step in the synthesis of various derivatives. This transformation yields 3-fluoro-4-isopropoxyaniline (B1387104), a crucial intermediate for further functionalization. nih.gov The most common method for this conversion is catalytic hydrogenation.

This reduction is typically carried out using a catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com The reaction conditions, including temperature and pressure, can be optimized to ensure high conversion rates and yields. For instance, similar reductions of substituted nitrobenzenes to anilines are performed at temperatures ranging from 50-100°C and hydrogen pressures of 0.1-5 MPa, achieving high purity and yield. google.com Another approach involves the use of iron in the presence of an acid, like hydrochloric acid, which is a classic method for nitro group reduction but can be adapted for nitriles under specific conditions. google.com

The resulting 3-fluoro-4-isopropoxyaniline is a stable, isolable compound that serves as a precursor for the synthesis of more complex molecules. nih.gov

Table 1: Catalytic Hydrogenation Conditions for Nitrile Reduction

| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Product Yield | Purity | Reference |

| 1% Pt/C | 0.1-5 | 50-100 | None (neat) | >94% | >99.5% | google.com |

| Fe/NH4Cl | N/A | 70 | Methanol/Water | N/A | N/A | researchgate.net |

Note: The data in this table is representative of similar reductions and illustrates typical conditions.

Synthesis of Complex Aromatic Systems

This compound is an important intermediate in the synthesis of complex, polycyclic aromatic systems, particularly those with applications in medicinal chemistry. The benzonitrile moiety can be elaborated into larger heterocyclic structures, such as quinolines and quinazolines.

For example, the aniline (B41778) derived from this compound is a key component in the synthesis of potent kinase inhibitors. In one such synthesis, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, the aniline is coupled with a substituted quinoline (B57606) core. google.com This highlights the utility of the title compound in building molecules with significant biological activity.

Furthermore, the fluorine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups and the construction of diaryl ether linkages. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the nitrile group. For instance, similar fluorinated benzonitriles react with phenols to form diaryl ethers, which are themselves important structural motifs in many complex molecules. nih.govresearchgate.net

Formation of Isothiocyanate Derivatives

The aniline derivative, 3-fluoro-4-isopropoxyaniline, can be readily converted into the corresponding isothiocyanate. Isothiocyanates are versatile reagents in organic synthesis and are known for their biological activity. nih.gov The synthesis of an isothiocyanate from a primary amine typically involves a two-step, one-pot procedure.

The amine is first treated with carbon disulfide in the presence of a base, such as potassium carbonate or triethylamine, to form an in situ dithiocarbamate (B8719985) salt. beilstein-journals.orgorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov A variety of reagents can be used for the desulfurization step, including tosyl chloride, 1,1'-thiocarbonyldiimidazole, or di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.orgcbijournal.com The choice of reagent can be tailored to the specific substrate and desired reaction conditions. nih.gov

Table 2: Reagents for Isothiocyanate Synthesis from Anilines

| Reagent System | Base | Key Features | Reference |

| Carbon disulfide, Tosyl chloride | Triethylamine | General and facile method for alkyl and aryl amines. | organic-chemistry.org |

| 1,1'-Thiocarbonyldiimidazole | None | One-portion addition at room temperature. | rsc.org |

| Carbon disulfide, Boc₂O, DMAP (catalytic) | N/A | Clean workup with volatile by-products. | cbijournal.com |

| Carbon disulfide, Potassium carbonate, Sodium persulfate | Potassium carbonate | Aqueous conditions. | rsc.org |

Development of Carbamate-Functionalized Analogues

Carbamate-functionalized molecules are of significant interest in medicinal chemistry and materials science. google.com The aniline derived from this compound is a key precursor for the synthesis of these carbamate (B1207046) analogues.

The most direct route to forming a carbamate from 3-fluoro-4-isopropoxyaniline involves its reaction with a chloroformate ester. Alternatively, the aniline can be reacted with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which is then trapped with an alcohol or phenol (B47542) to yield the desired carbamate. google.com A more direct approach involves the reaction of the aniline with an isocyanate. For example, the synthesis of steroidal carbamates has been achieved by reacting various hydroxysteroids with phenyl isocyanate. mdpi.com Similarly, 3-fluoro-4-isopropoxyaniline could be reacted with various isocyanates to produce a library of carbamate derivatives.

Another synthetic strategy involves the reaction of the corresponding alcohol (if the isopropoxy group were a hydroxy group) with an isocyanate. For instance, 3-fluoro-4-hydroxybenzonitrile (B1304121) could be reacted with an isocyanate to form a carbamate linkage. bldpharm.com

Spectroscopic Characterization Methodologies in Research on 3 Fluoro 4 Isopropoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-fluoro-4-isopropoxybenzonitrile, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei is essential for a comprehensive analysis.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the isopropoxy group.

The three aromatic protons will appear as a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 7.8 ppm. The splitting of these signals is governed by spin-spin coupling with each other and with the neighboring fluorine atom. The aliphatic protons of the isopropoxy group will present as two distinct signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shifts and coupling constants for these protons are crucial for confirming the presence and connectivity of the isopropoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | m | - |

| Isopropoxy-CH | 4.6 - 4.8 | sept | ~6.0 |

| Isopropoxy-CH₃ | 1.3 - 1.5 | d | ~6.0 |

| Data is estimated based on analogous structures. |

Carbon (¹³C) NMR Analysis of the Benzonitrile (B105546) Carbon Skeleton

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show signals for the six aromatic carbons, the nitrile carbon, and the two carbons of the isopropoxy group. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF), providing direct evidence of the C-F bond. The nitrile carbon (C≡N) is typically observed in the range of 115-120 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the fluorine, isopropoxy, and nitrile substituents. The aliphatic carbons of the isopropoxy group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| Aromatic-C | 110 - 160 |

| Isopropoxy-CH | 70 - 75 |

| Isopropoxy-CH₃ | 20 - 25 |

| Data is estimated based on analogous structures. |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine (¹⁹F) NMR is a highly sensitive and powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. sigmaaldrich.com The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent method for confirming the presence and position of the fluorine substituent on the aromatic ring. A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift providing a unique fingerprint for the molecule.

The distinct and often well-resolved signals in ¹⁹F NMR spectra make it an ideal technique for real-time monitoring of chemical reactions involving fluorinated compounds. The large spectral window minimizes signal overlap, allowing for clear observation of the disappearance of starting materials and the appearance of products. sigmaaldrich.comnih.gov This enables the optimization of reaction conditions and the determination of reaction kinetics. Furthermore, ¹⁹F NMR can be used for quantitative in-situ analysis (qNMR) to determine the concentration of fluorinated species in a mixture without the need for separation or the use of internal standards for each component. researchgate.net

For the analysis of complex mixtures containing multiple fluorinated compounds, one-dimensional ¹⁹F NMR might not be sufficient for complete structural elucidation. In such cases, advanced multidimensional NMR techniques are employed. chemicalbook.com Experiments such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between fluorine and proton nuclei, providing invaluable information about the connectivity within the molecules present in the mixture. These advanced techniques are crucial for identifying byproducts, intermediates, and degradation products in complex reaction matrices.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and are used to confirm the presence of key structural motifs in this compound.

The IR and Raman spectra are expected to show characteristic absorption or scattering bands corresponding to the C-F bond, the C≡N (nitrile) group, the C-O-C ether linkage of the isopropoxy group, and the various vibrations of the aromatic ring and aliphatic C-H bonds. The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum around 2220-2240 cm⁻¹. The C-F stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹. The presence of the isopropoxy group will be confirmed by C-H stretching and bending vibrations, as well as the C-O stretching bands.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2220 - 2240 |

| C-F | Stretching | 1200 - 1300 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O-C (ether) | Stretching | 1000 - 1300 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Data is estimated based on analogous structures. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound (C₁₀H₁₀FNO), the exact molecular weight can be calculated. This high-precision measurement is crucial for confirming the elemental composition. Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺˙), and the peak corresponding to this ion will be observed in the mass spectrum.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve the loss of the isopropyl group, the isopropoxy group, or the nitrile group. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions. For instance, the loss of a propyl radical (C₃H₇) from the molecular ion would result in a stable phenoxy cation. Aromatic compounds are known for their stable molecular ions due to the delocalization of the charge within the benzene ring. tofwerk.comnih.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment |

| 179 | [M]⁺˙ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 136 | [M - C₃H₇]⁺ |

| 120 | [M - C₃H₇O]⁺ |

| 91 | Tropylium Ion (rearrangement) |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination offers significant advantages for the analysis of compounds like this compound.

The quadrupole component can be used to select a specific precursor ion (e.g., the molecular ion), which is then fragmented in a collision cell. The resulting product ions are then analyzed by the TOF mass analyzer. The TOF analyzer provides high mass resolution and mass accuracy, allowing for the confident determination of the elemental composition of both the precursor and fragment ions. nih.gov This high resolving power is particularly beneficial in distinguishing between isobaric species—ions that have the same nominal mass but different elemental compositions. nih.govtofwerk.com

The sensitivity and speed of QTOF-MS are also notable advantages, making it well-suited for both qualitative and quantitative analyses. spectroscopyonline.comtofwerk.com In the context of this compound, QTOF-MS would enable precise mass measurement of the molecular ion, confirming its elemental formula, and would provide high-resolution data on its fragmentation products, facilitating unambiguous structural elucidation.

Applications and Role in Advanced Organic Synthesis and Materials Science

3-Fluoro-4-isopropoxybenzonitrile as a Versatile Synthetic Intermediate and Building Block

The strategic placement of the fluoro, isopropoxy, and cyano groups on the aromatic ring makes this compound a versatile intermediate for organic synthesis. The electron-withdrawing nature of the fluorine atom and the nitrile group influences the reactivity of the benzene (B151609) ring, while the isopropoxy group can be modified or maintained to tune the final properties of the target molecule.

Precursor in the Synthesis of Complex Organic Molecules

While direct and explicit examples of the use of this compound in the synthesis of highly complex molecules are not extensively documented in publicly available literature, the applications of structurally similar compounds strongly suggest its potential as a precursor. For instance, related benzonitrile (B105546) derivatives are crucial intermediates in the preparation of intricate pharmaceutical compounds. One such example is the synthesis of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which are under investigation for psychiatric conditions. The synthesis of complex molecules like 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile highlights the importance of substituted benzonitriles in constructing elaborate molecular architectures. nih.gov

Furthermore, patents have described the synthesis of complex fluorinated cyclopenta[cd]indene derivatives, which are of interest in medicinal chemistry, starting from related hydroxybenzonitrile isomers. google.com These examples underscore the role of the benzonitrile moiety as a versatile handle for elaboration into more complex structures.

Integration into Diverse Chemical Scaffolds

The chemical functionalities of this compound allow for its integration into a wide array of chemical scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The fluorine atom can participate in nucleophilic aromatic substitution reactions or influence the acidity of adjacent protons.

Although specific examples for this compound are not readily found, the synthesis of various heterocyclic systems often relies on precursors with similar substitution patterns. The reactivity of the nitrile and fluoro groups allows for the construction of quinolines, pyrimidines, and other important heterocyclic cores that form the backbone of many biologically active molecules.

Applications in the Synthesis of Agrochemicals and Specialty Chemicals

Fluorinated organic compounds have gained significant importance in the agrochemical industry due to their enhanced biological activity and metabolic stability. While direct evidence of this compound's use in commercial agrochemicals is limited in the available literature, the application of closely related analogues is well-documented.

For example, hydroquinone (B1673460) derivatives are recognized as important intermediates in the synthesis of herbicides. nih.govresearchgate.net The synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667) from 3,4-difluorobenzonitrile (B1296988) and hydroquinone points to the utility of this class of compounds in creating molecules with potential herbicidal activity. nih.govresearchgate.net Moreover, a patent for the preparation of 3-fluoro-4-methylbenzonitrile (B68015) explicitly identifies it as an agricultural chemical intermediate. google.com This suggests that the isopropoxy analogue, this compound, could similarly serve as a valuable precursor in the development of new and effective agrochemicals.

Contribution to the Development of Functional Materials and Photonics

The unique electronic properties conferred by the fluorine and nitrile substituents make benzonitrile derivatives attractive candidates for the development of functional materials, including liquid crystals and materials for photonic applications. The high dipole moment and potential for molecular ordering are key characteristics for these applications.

Research into liquid crystals has demonstrated that the incorporation of a 3-fluoro-4-cyanophenoxy group can lead to the formation of materials with desirable mesomorphic properties, such as enantiotropic nematic phases. Although these specific examples may not use an isopropoxy group, they highlight the importance of the core 3-fluoro-4-cyanophenyl structure in designing new liquid crystalline materials. The isopropoxy group in this compound could further influence the mesophase behavior and other physical properties of such materials.

Role in Medicinal Chemistry Research as a Synthetic Component

The introduction of fluorine into drug candidates can significantly impact their metabolic stability, binding affinity, and bioavailability. The benzonitrile group is also a common feature in many pharmaceuticals. Consequently, this compound represents a potentially valuable building block in medicinal chemistry.

Intermediary in the Synthesis of Analogue Compounds

While direct synthesis of existing drugs using this compound is not prominently reported, its structural motifs are present in various medicinally active compounds. Its role is likely as an intermediate in the synthesis of analogues of known drugs, where chemists explore the structure-activity relationships by modifying peripheral substituents.

For instance, the synthesis of the pharmaceutical intermediate 3-fluoro-4-trifluoromethylbenzonitrile is described as crucial for a class of medicinally active compounds. google.com This underscores the importance of the 3-fluoro-benzonitrile core in drug discovery. The isopropoxy group of this compound offers a point of variation for medicinal chemists to fine-tune the pharmacological properties of a lead compound. The synthesis of 3-Fluoro-4-hydroxybenzonitrile (B1304121) is also a known pathway, suggesting that the isopropoxy derivative can be readily accessed from this precursor.

Building Block for Bioactive Molecules

The utility of this compound as a building block is exemplified in its role as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is particularly suited for the development of kinase inhibitors, a class of drugs that target protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer.

A significant application of this compound is in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors. Btk is a key component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.

Detailed Research Findings:

While direct synthesis of a named drug from this compound is not explicitly detailed in publicly available research, the synthesis of structurally similar and potent kinase inhibitors highlights its importance as a precursor. For instance, the synthesis of related Bruton's tyrosine kinase inhibitors often involves the coupling of a fluorinated phenyl ether moiety with a heterocyclic core.

The general synthetic approach involves the initial preparation of the fluorinated benzonitrile derivative. A common method for introducing the isopropoxy group is through the Williamson ether synthesis, where the precursor, 3-fluoro-4-hydroxybenzonitrile, is reacted with an isopropyl halide in the presence of a base.

A closely related analog, 3-fluoro-4-methoxybenzonitrile, is recognized as a valuable intermediate in the synthesis of anti-cancer and anti-inflammatory drugs. google.com This underscores the significance of the 3-fluoro-4-alkoxybenzonitrile scaffold in medicinal chemistry.

Furthermore, the synthesis of various substituted benzonitriles is a well-established area of research, with numerous methods available for their preparation. These methods include the Sandmeyer reaction, the Rosenmund–von Braun reaction, and transition metal-catalyzed cyanation of aryl halides. acs.org The development of these synthetic routes has facilitated the availability of diverse benzonitrile building blocks for drug discovery programs.

The following table outlines the key reactants and intermediates that are conceptually involved in the synthesis of bioactive molecules starting from precursors related to this compound.

| Reactant/Intermediate | Role in Synthesis |

| 3-Fluoro-4-hydroxybenzonitrile | Precursor for the introduction of the isopropoxy group. |

| Isopropyl halide (e.g., 2-bromopropane) | Source of the isopropoxy group in Williamson ether synthesis. |

| Base (e.g., K2CO3, NaH) | Catalyst for the Williamson ether synthesis. |

| Heterocyclic core | The central scaffold of the final bioactive molecule to which the benzonitrile derivative is attached. |

The subsequent transformation of the nitrile group can lead to the final bioactive molecule. For example, hydrolysis of the nitrile can yield a carboxylic acid, while reduction can produce a primary amine. These functional groups can then be further modified to optimize the biological activity of the compound.

Q & A

Basic: What are the recommended synthetic routes for 3-Fluoro-4-isopropoxybenzonitrile, and how can regioselectivity be controlled during the isopropoxy group introduction?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling . For regioselective introduction of the isopropoxy group at the 4-position:

- Step 1: Start with 3-fluoro-4-nitrobenzonitrile. Reduce the nitro group to an amine using hydrogen gas and Pd/C .

- Step 2: Perform diazotization followed by hydrolysis to generate a hydroxyl group at the 4-position.

- Step 3: Alkylate the hydroxyl group with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Key Controls for Regioselectivity:

- Use steric/electronic directing groups (e.g., nitrile) to favor substitution at the 4-position.

- Optimize reaction temperature and solvent polarity to minimize competing eliminations .

| Reagents/Conditions | Role |

|---|---|

| Pd/C, H₂ | Nitro group reduction |

| NaNO₂, H₂SO₄ | Diazotization |

| Isopropyl bromide, K₂CO₃ | Alkylation agent and base |

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how should conflicting data between computational predictions and experimental results be resolved?

Methodological Answer:

- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and isopropoxy (C-O-C ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., para-fluorine coupling in aromatic protons) .

- UV-Vis : Monitor π→π* transitions for conjugation analysis .

Resolving Data Contradictions:

- Cross-validate with DFT calculations (e.g., Gaussian09) to predict vibrational frequencies and NMR chemical shifts.

- Re-examine sample purity (HPLC) and solvent effects if experimental/computed data diverge .

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FT-IR | 2230 cm⁻¹ (C≡N) | |

| ¹H NMR | δ 1.3 (isopropyl CH₃), δ 4.6 (OCH) |

Advanced: How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Fukui Indices : Calculate using DFT (e.g., B3LYP/6-311+G(d,p)) to identify electrophilic (f⁻) and nucleophilic (f⁺) sites. The fluorine atom and nitrile group direct reactivity .

- Transition State Modeling : Simulate SNAr pathways to assess activation barriers for isopropoxy displacement.

- Solvent Effects : Use PCM models to evaluate polar aprotic solvents (e.g., DMF) that stabilize charged intermediates .

Advanced: What strategies mitigate competing side reactions (e.g., elimination or over-alkylation) during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain ≤80°C to prevent elimination of the isopropoxy group.

- Catalyst Selection : Use Pd/C for selective nitro reduction without disturbing the nitrile .

- Stoichiometry : Limit alkylating agent (isopropyl bromide) to 1.1 equivalents to avoid di-alkylation .

Methodological: How to design stability studies under various conditions (pH, temperature) for this compound?

Methodological Answer:

- Accelerated Degradation Studies :

| Condition | Test Method | Acceptance Criteria |

|---|---|---|

| pH 7.4, 40°C | HPLC (area% purity) | ≥95% remaining after 7 days |

Data Analysis: What statistical approaches reconcile contradictory biological activity data in structure-activity relationship (SAR) studies involving this compound?

Methodological Answer:

- Multivariate Analysis : Apply PCA to identify outliers in bioactivity datasets (e.g., enzyme inhibition IC₅₀).

- Bayesian Inference : Quantify uncertainty in contradictory results (e.g., conflicting IC₅₀ values across assays) .

- Dose-Response Refinement : Repeat assays with tighter control of variables (e.g., solvent purity, cell passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.